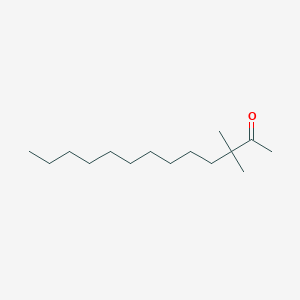

3,3-Dimethyltridecan-2-one

Description

3,3-Dimethyltridecan-2-one is a branched aliphatic ketone with a 13-carbon backbone and two methyl groups attached to the third carbon atom. Its molecular formula is C₁₅H₂₈O, and it belongs to the class of long-chain ketones. The compound’s structure imparts unique physicochemical properties, such as moderate hydrophobicity and stability under standard conditions.

Properties

CAS No. |

62399-69-3 |

|---|---|

Molecular Formula |

C15H30O |

Molecular Weight |

226.40 g/mol |

IUPAC Name |

3,3-dimethyltridecan-2-one |

InChI |

InChI=1S/C15H30O/c1-5-6-7-8-9-10-11-12-13-15(3,4)14(2)16/h5-13H2,1-4H3 |

InChI Key |

ZLHSHDDDSOCUIA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(C)(C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyltridecan-2-one typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts acylation of 3,3-dimethylbutan-2-one with a long-chain alkyl halide under acidic conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3).

Industrial Production Methods: In an industrial setting, the production of 3,3-Dimethyltridecan-2-one may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyltridecan-2-one can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methyl groups can participate in substitution reactions, particularly under conditions that favor nucleophilic substitution.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethyltridecan-2-one has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving lipid metabolism and enzymatic reactions.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 3,3-Dimethyltridecan-2-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound’s long carbon chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,3-Dimethyltridecan-2-one with structurally related ketones, focusing on molecular features, physicochemical properties, and functional roles.

Table 1: Comparative Analysis of 3,3-Dimethyltridecan-2-one and Analogous Compounds

Key Comparisons

Structural Features: Branched vs. Linear Chains: 3,3-Dimethyltridecan-2-one’s branching reduces intermolecular Van der Waals forces compared to linear analogs like 2-undecanone, leading to lower melting points and altered solubility profiles. Cyclic vs. Acyclic: Cyclic ketones (e.g., 3,3-dimethyloxan-2-one) exhibit higher polarity and rigidity, enhancing their utility in catalysis or as chiral building blocks .

Physicochemical Properties: Hydrophobicity: The long carbon chain in 3,3-Dimethyltridecan-2-one increases hydrophobicity compared to smaller cyclic ketones, making it suitable for non-polar solvent systems. Reactivity: Methoxy-substituted cyclic ketones (e.g., 3-methoxy-2,2-dimethylcyclobutan-1-one) show enhanced electrophilicity at the carbonyl group, favoring reactions like aldol condensation .

Applications: Industrial Uses: Linear ketones like 2-undecanone are employed as insect repellents, while cyclic variants are intermediates in fine chemical synthesis . Pharmaceutical Potential: Aromatic diketones (e.g., CAS 144337-28-0) demonstrate bioactivity in antioxidant assays, suggesting a niche for 3,3-Dimethyltridecan-2-one derivatives in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.